molecular formula C6H4BrClFN B070090 2-Bromo-4-chloro-6-fluoroaniline CAS No. 195191-47-0

2-Bromo-4-chloro-6-fluoroaniline

Cat. No.: B070090
CAS No.: 195191-47-0
M. Wt: 224.46 g/mol
InChI Key: HBHBARSMRVAINH-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluoroaniline is an aniline derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. Its chemical formula is C6H4BrClFN, and it has a molecular weight of 224.46 g/mol . This compound is known for its applications in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

2-Bromo-4-chloro-6-fluoroaniline is utilized in various scientific research applications, including:

Safety and Hazards

2-Bromo-4-chloro-6-fluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chloro-6-fluoroaniline typically involves halogenation reactions. One common method includes the bromination of 2-chloro-6-fluoroaniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at low temperatures . Another method involves the chlorination of 2-bromo-6-fluoroaniline using N-chlorosuccinimide (NCS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available aniline derivatives. The process includes halogenation steps, purification, and isolation of the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-chloro-6-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct physicochemical properties and reactivity. Compared to its analogs, it offers a versatile platform for introducing bromine, chlorine, and fluorine moieties into different molecules, enabling the modification of their properties and activities .

Properties

IUPAC Name

2-bromo-4-chloro-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHBARSMRVAINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371212
Record name 2-Bromo-4-chloro-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195191-47-0
Record name 2-Bromo-4-chloro-6-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195191-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Bromo-4-chloro-6-fluoroaniline in the synthesis of 4-bromo-6-chloro-1H-indazole?

A1: this compound serves as a crucial precursor in the multi-step synthesis of 4-bromo-6-chloro-1H-indazole. It undergoes diazotization with sodium nitrite, followed by a reaction with formaldoxime to yield 2-bromo-4-chloro-6-fluorobenzaldehyde. This aldehyde then reacts with hydrazine hydrate to produce the final product, 4-bromo-6-chloro-1H-indazole [].

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